molecular formula C19H14F3NO4 B2977913 4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide CAS No. 1351631-78-1

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide

Cat. No. B2977913
CAS RN: 1351631-78-1
M. Wt: 377.319
InChI Key: MGQSYGVFECGROT-UHFFFAOYSA-N
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Description

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide, also known as TFPAC, is a synthetic compound that belongs to the class of chromene derivatives. It has been found to exhibit potential pharmacological activities, making it a promising target for scientific research.

Scientific Research Applications

Crystal Structure and Polymorphism

  • The crystal structures of derivatives of 4-oxo-N-phenyl-4H-chromene-2-carboxamide reveal insights into the polymorphism and conformational preferences of these compounds. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit anti-rotamer conformations about the C-N bond, with variations in the orientation of the amide O atom relative to the O atom of the pyran ring. Such structural details are crucial for understanding the physicochemical properties and potential reactivity of these molecules (Reis et al., 2013).

Synthetic Approaches and Derivatives

  • Research into the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a key intermediate in the production of biologically active compounds, has led to the development of efficient synthetic methodologies. This work highlights the potential of these chromene derivatives as precursors in pharmaceutical chemistry (Zhu et al., 2014).
  • A one-pot, three-component protocol for synthesizing indolyl-4H-chromene-3-carboxamides showcases an efficient approach to creating antioxidant and antibacterial agents. This method emphasizes the chromene derivative's role in facilitating diverse chemical reactions for therapeutic applications (Subbareddy & Sumathi, 2017).

Biological Applications

  • The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, including chromene-carboxamide derivatives, demonstrate significant bacteriostatic and bactericidal activity. These findings underline the potential of chromene derivatives in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
  • Novel tacrine-4-oxo-4H-chromene hybrids have been investigated for the treatment of Alzheimer's disease, combining cholinesterase inhibition, antioxidant properties, and β-amyloid-reducing capabilities. This research highlights the therapeutic versatility of chromene derivatives in addressing complex neurodegenerative disorders (Fernández-Bachiller et al., 2012).

properties

IUPAC Name

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c20-19(21,22)18(26,12-6-2-1-3-7-12)11-23-17(25)16-10-14(24)13-8-4-5-9-15(13)27-16/h1-10,26H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQSYGVFECGROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide

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